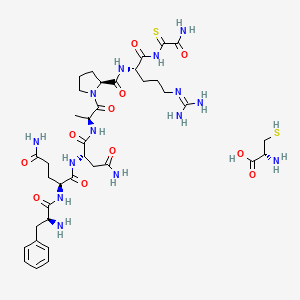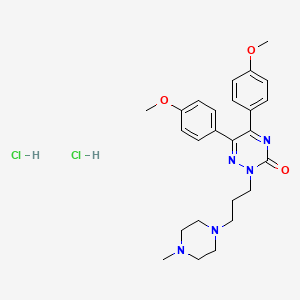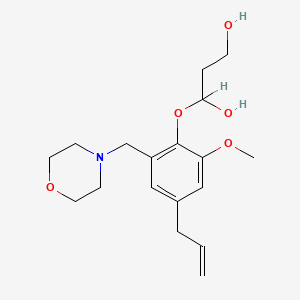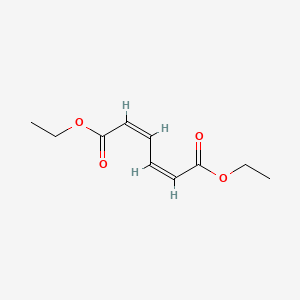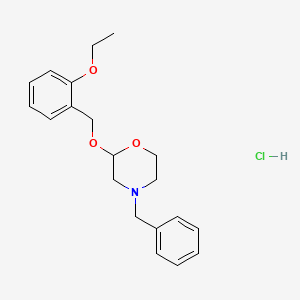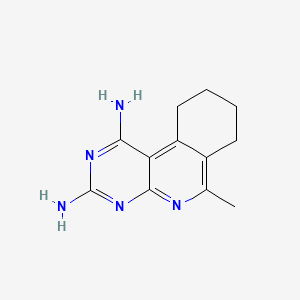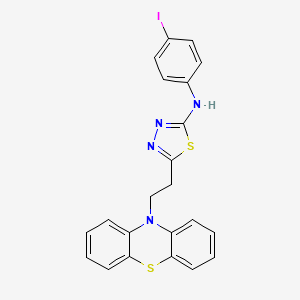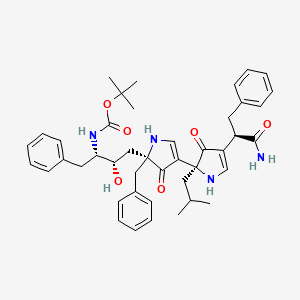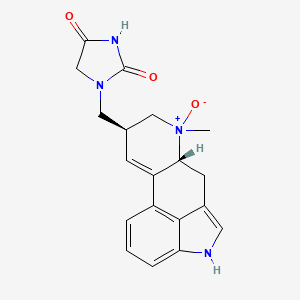
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
-
Formation of the Ergoline Core: : The synthesis begins with the formation of the ergoline core, which is achieved through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the correct formation of the ergoline ring system.
-
Introduction of the Methyl Group: : The next step involves the introduction of the methyl group at the 6-position of the ergoline core. This is typically achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
-
Formation of the Imidazolidinedione Ring: : The imidazolidinedione ring is formed through a condensation reaction between an appropriate diamine and a carbonyl compound. This step often requires the use of dehydrating agents to drive the reaction to completion.
-
Oxidation to Form the N6-Oxide: : The final step involves the oxidation of the nitrogen atom at the 6-position to form the N6-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation helps to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to convert the N6-oxide back to the parent amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the imidazolidinedione ring can be modified by introducing different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state derivatives, while reduction reactions yield the parent amine. Substitution reactions result in modified imidazolidinedione derivatives with different substituents.
科学研究应用
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including its effects on various cellular processes. It is often used in research to understand the mechanisms of action of ergoline derivatives.
-
Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
-
Industry: : The compound is used in the production of various industrial chemicals and materials. Its unique properties make it suitable for use in specialized applications, such as the development of new materials with specific functionalities.
作用机制
The mechanism of action of 1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-((6-Methyl-delta-9,10-ergolen-8-beta-yl)methyl)-2,4-imidazolidinedione N6-oxide can be compared with other similar compounds, such as:
-
Ergoline Derivatives: : Other ergoline derivatives, such as lysergic acid diethylamide and ergotamine, share similar structural features but differ in their specific substituents and biological activities.
-
Imidazolidinedione Derivatives: : Compounds such as phenytoin and ethosuximide are imidazolidinedione derivatives with different substituents and pharmacological properties.
The uniqueness of this compound lies in its specific combination of the ergoline and imidazolidinedione moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
121532-41-0 |
|---|---|
分子式 |
C19H20N4O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
1-[[(6aR,9S)-7-methyl-7-oxido-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-11(8-22-9-17(24)21-19(22)25)5-14-13-3-2-4-15-18(13)12(7-20-15)6-16(14)23/h2-5,7,11,16,20H,6,8-10H2,1H3,(H,21,24,25)/t11-,16+,23?/m0/s1 |
InChI 键 |
MTMCBEJFHTYAQU-AKGYEBPHSA-N |
手性 SMILES |
C[N+]1(C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O)[O-] |
规范 SMILES |
C[N+]1(CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


